Lipophilicity Enhancement: Computed LogP Comparison of Target Compound vs. Non-Fluorinated Parent Analog
The target compound (CAS 1261952-66-2) exhibits a computed LogP of 3.66, compared to 3.03 for its non-fluorinated parent analog 3-(furan-2-yl)benzoic acid (CAS 35461-99-5), representing a 0.63 log unit increase in lipophilicity attributable solely to the 5-CF3 substituent . Both compounds share an identical PSA of 50.44 Ų, indicating that the LogP gain is achieved without adding polar surface area—a favorable profile for optimizing blood-brain barrier penetration or intracellular target access without compromising aqueous solubility potential .
| Evidence Dimension | Computed n-octanol/water partition coefficient (LogP) and polar surface area (PSA) |
|---|---|
| Target Compound Data | LogP = 3.66, PSA = 50.44 Ų (CAS 1261952-66-2) |
| Comparator Or Baseline | LogP = 3.03, PSA = 50.44 Ų (CAS 35461-99-5, 3-(furan-2-yl)benzoic acid) |
| Quantified Difference | ΔLogP = +0.63 log units; ΔPSA = 0.00 Ų |
| Conditions | Computed values from ChemSrc database (algorithm unspecified; consistently applied across both compounds) |
Why This Matters
For procurement decisions in lead optimization programs, the +0.63 LogP gain without PSA penalty makes this compound a more attractive choice when increased membrane permeability is desired without altering hydrogen-bond donor/acceptor count.
